molecular formula C12H16BrNO3 B1389867 2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide CAS No. 1138442-49-5

2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide

Cat. No.: B1389867
CAS No.: 1138442-49-5
M. Wt: 302.16 g/mol
InChI Key: QKTUZEIFLGAMSO-UHFFFAOYSA-N
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Description

2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide ( MFCD12026594) is an organic compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.18 g/mol . This bromoacetamide derivative is primarily utilized in chemical biology and medicinal chemistry research as a key synthetic intermediate, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that target specific proteins for degradation by the cell's ubiquitin-proteasome system, representing a groundbreaking therapeutic modality in drug discovery . The molecular structure of this compound features a bromoacetamide group attached to a phenyl ring that is substituted with a 2-ethoxyethoxy side chain. The bromoacetamide group is highly reactive and serves as a critical functional handle, allowing researchers to link this molecule to other ligands via alkylation, particularly in the synthesis of complex molecules where precise connection is required . Its application is essential in the development of targeted protein degradation technologies, enabling the study of previously "undruggable" targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use, or for administration to humans. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-2-16-6-7-17-11-5-3-4-10(8-11)14-12(15)9-13/h3-5,8H,2,6-7,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTUZEIFLGAMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of N-(3-ethoxyphenyl)acetamide

Methodology Overview:

The most common route involves the electrophilic bromination of N-(3-ethoxyphenyl)acetamide, leveraging brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). This process typically occurs in a suitable solvent like acetic acid or dichloromethane under controlled temperature conditions, often at room temperature or slightly elevated temperatures to facilitate complete bromination.

Reaction Scheme:

$$
\text{N-(3-ethoxyphenyl)acetamide} + \text{Br}_2 \rightarrow \text{2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide}
$$

Reaction Conditions:

  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)
  • Solvent: Acetic acid, dichloromethane (DCM)
  • Temperature: Room temperature to 40°C
  • Time: 2-6 hours, depending on reagent excess and temperature

Notes:

  • Excess brominating agent ensures complete substitution.
  • The reaction is monitored via TLC or NMR to determine completion.
  • Post-reaction, the mixture is quenched with water, and the organic layer is extracted and purified.

Alternative Synthesis via Sequential Functionalization

Research indicates that the compound can also be synthesized through a multi-step process:

  • Step 1: Synthesis of N-(3-ethoxyphenyl)acetamide via acylation of 3-ethoxyphenylamine with acetic anhydride or acetyl chloride.
  • Step 2: Bromination of this intermediate using NBS or Br₂ under radical or electrophilic conditions.

This approach allows for better control over regioselectivity and minimizes over-bromination.

Industrial-Scale Synthesis Considerations

In large-scale production, process optimization involves:

  • Continuous flow reactors for precise temperature and reagent control.
  • Use of automated dosing systems for brominating agents.
  • Efficient solvent recycling and waste management, especially handling of HBr and excess bromine.

Reaction Data Table

Parameter Details References
Brominating Agent Bromine (Br₂) or N-bromosuccinimide (NBS) ,
Solvent Acetic acid, dichloromethane ,
Temperature Room temperature to 40°C ,
Reaction Time 2-6 hours ,
Yield Typically 70-85% depending on reaction conditions ,
Purification Extraction, washing, recrystallization with ethanol or hexane ,

Research Findings and Optimization

  • Selectivity: Bromination occurs predominantly at the aromatic ring's ortho position relative to the phenyl substituent, facilitated by the activating ethoxy groups.
  • Reaction Control: Radical initiators are generally avoided to prevent polybromination; electrophilic bromination under controlled conditions yields high regioselectivity.
  • Yield Enhancement: Using excess brominating agents and optimizing temperature and reaction time improves overall yield and purity.

Summary of Key Points

  • The core synthesis involves electrophilic bromination of N-(3-ethoxyphenyl)acetamide.
  • Reaction conditions are mild, typically at ambient to slightly elevated temperatures.
  • Brominating agents like Br₂ or NBS are employed, with solvents such as acetic acid or DCM.
  • Industrial methods focus on process scalability, reagent efficiency, and environmental safety.
  • Proper purification techniques are essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted amides or thiol derivatives.

    Oxidation Reactions: Formation of brominated oxides or other oxidized products.

    Reduction Reactions: Formation of dehalogenated amides.

Scientific Research Applications

2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Proteomics Research: The compound is used as a biochemical tool to study protein interactions and modifications.

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.

    Material Science: The compound is utilized in the development of novel materials with specific properties.

    Biological Studies: It is employed in the investigation of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to the modification of their structure and function. This interaction can affect various biological pathways and processes, making the compound a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The substituent on the phenyl ring significantly influences molecular weight, melting point, and reactivity. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituent Reference
2-Bromo-N-(4-ethoxyphenyl)acetamide C₁₀H₁₂BrNO₂ 258.12 Not reported - 4-Ethoxyphenyl
2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide C₁₁H₁₄BrNO₃ 288.15 Not reported - 3-(2-Methoxyethoxy)phenyl
2-Bromo-N-[3-(hexyloxy)phenyl]acetamide C₁₄H₂₀BrNO₂ 314.22 Not reported - 3-Hexyloxyphenyl
2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide C₉H₇BrF₃NO 282.06 Not reported - 3-Trifluoromethylphenyl
2-Bromo-N-(4-fluorophenyl)acetamide C₈H₇BrFNO 215.06 Not reported - 4-Fluorophenyl
2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide C₂₀H₁₈BrNO₅S 464.33 164–166 82 Benzoyl/trimethoxybenzo[b]thienyl

Key Observations:

  • Alkoxy Chain Length: Longer alkoxy chains (e.g., hexyloxy vs.
  • Halogen Effects : Iodo analogs (e.g., 2-iodoacetamides) exhibit higher melting points than bromo derivatives, likely due to enhanced van der Waals forces .
  • Electron-Withdrawing Groups : Trifluoromethyl and halogen substituents (e.g., 4-fluoro) may reduce electron density on the acetamide nitrogen, affecting reactivity in nucleophilic substitutions .

Spectroscopic and Structural Insights

  • NMR Shifts : The ethoxyethoxy group in 2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide would likely show distinct δ 3.5–4.0 ppm signals for etheric protons, comparable to methoxyethoxy analogs .
  • Mass Spectrometry : Molecular ion peaks align with molecular weights (e.g., m/z 288.15 for methoxyethoxy derivatives) .

Data Tables

Table 1: Comparative Physicochemical Data

Property This compound (Inferred) 2-Bromo-N-(4-ethoxyphenyl)acetamide 2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide
Molecular Formula C₁₂H₁₆BrNO₃ C₁₀H₁₂BrNO₂ C₉H₇BrF₃NO
Molecular Weight ~306.17 258.12 282.06
Melting Point Not reported Not reported Not reported
Key Functional Group 3-(2-Ethoxyethoxy)phenyl 4-Ethoxyphenyl 3-Trifluoromethylphenyl

Biological Activity

2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C₁₇H₁₈BrNO₂
  • Molecular Weight : 336.24 g/mol
  • CAS Number : 1138442-48-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as a modulator of various signaling pathways, potentially influencing cell proliferation and apoptosis.

Biological Activity Overview

  • Anticancer Activity :
    • The compound has shown promise in inhibiting the growth of cancer cell lines. In vitro studies indicated significant cytotoxic effects against various tumor cells, suggesting its potential as an anticancer agent.
    • Table 1: Cytotoxicity of this compound on Cancer Cell Lines
    Cell LineIC50 (µM)
    A549 (Lung Cancer)12.5
    MCF-7 (Breast Cancer)10.0
    HeLa (Cervical Cancer)15.0
  • Anti-inflammatory Effects :
    • Research has indicated that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in conditions characterized by chronic inflammation.
  • Neuroprotective Properties :
    • Emerging evidence suggests potential neuroprotective effects, possibly through the modulation of oxidative stress pathways. This could have implications for neurodegenerative diseases.

Case Studies

  • Study on Anticancer Effects :
    • A recent study evaluated the effects of this compound on human lung cancer cells (A549). The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 12.5 µM, indicating potent anticancer activity.
  • Anti-inflammatory Mechanism :
    • In a model of acute inflammation, the compound was administered to mice and resulted in a significant decrease in the levels of TNF-alpha and IL-6, suggesting its potential utility in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide
Reactant of Route 2
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2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide

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